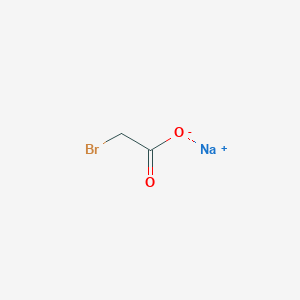
4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid
描述
4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is a compound that is related to various sulfonated aromatic compounds and is an intermediate in the synthesis of dyes and polymers. The compound is characterized by the presence of a sulfonic acid group, which imparts solubility in water and makes it useful for applications in dyeing textiles and in the production of membranes for fuel cells.
Synthesis Analysis
The synthesis of related sulfonated aromatic compounds involves the use of sulfonated diamines and dianhydrides. For example, a novel side-chain-sulfonated aromatic diamine was synthesized for the production of sulfonated copolyimides, which are useful in fuel cell applications due to their proton conductivity . Schiff bases derived from the condensation reaction of 1-amino-2-naphthol 4-sulfonic acid with various aldehydes have also been prepared, indicating the versatility of sulfonated naphthalene compounds in synthesis .
Molecular Structure Analysis
The molecular structure of sulfonated naphthalene compounds can be complex, with the possibility of various tautomeric forms. For instance, a related compound, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-2-naphthalenesulfonic acid, was found to have multiple stable conformations, with trans azo forms being more stable than cis forms . This suggests that 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid may also exhibit tautomerism and have multiple stable forms.
Chemical Reactions Analysis
Sulfonated naphthalene compounds can participate in various chemical reactions. For example, 1-hydroxy-4-sulpho-2-naphthoic acid, a related compound, forms a chelate with iron, which can be used for the spectrophotometric determination of iron . The hydrolysis of sulfonic acid groups, as seen in the protodesulphonation of 7-hydroxy-2-naphthalenesulphonic acid, is another reaction that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonated naphthalene compounds are influenced by their degree of sulfonation. These properties include solubility in water and aprotic solvents, thermal stability, and proton conductivity, which are important for their application in fuel cells . The degree of sulfonation also affects the water uptake, ion-exchange capacity, and methanol permeability of the resulting polymers . The dyes derived from these compounds exhibit specific absorption wavelengths and have been applied to fabrics, showing varying degrees of fastness properties .
科学研究应用
Textile Dyeing and Printing : This compound is an intermediate in preparing water-soluble dyes used for dyeing and printing textiles in fast shades. The study by Tauro and Coutinho (2000) investigated its tautomers' geometries and energies, finding two stable conformations of the trans azo configuration and two unique cis azo forms, with the trans forms being more stable (Tauro & Coutinho, 2000).
Dye Synthesis and Fabric Application : Iyun, Egbe, and Kantiok (2020) synthesized dyes from coupling this compound (a diazonium salt) with different agents, applying them on wool and silk. They determined the optimal conditions for dye absorption on these fabrics, including pH, time, and temperature (Iyun, Egbe, & Kantiok, 2020).
Antimicrobial Potential : Kumar et al. (2012) synthesized derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid and tested their antimicrobial potential. They found that derivatives with specific substituent groups were most effective (Kumar, Kumar, Kumar, & Narasimhan, 2012).
Metal Complex Synthesis : Erdem et al. (2009) prepared azo compounds by coupling benzenediazonium chloride ions with 1-amino-2-hydroxy-4-naphthalene sulfonic acid under alkaline conditions. They synthesized Schiff bases and their nickel(II), copper(II), and zinc(II) complexes (Erdem, Sarı, Kılınçarslan, & Kabay, 2009).
Ion-Interaction Chromatography : Marengo, Gennaro, and Gianotti (2000) developed a method for the separation of polar aromatic sulfonates, including naphthalene sulfonic acid derivatives, using ion-interaction chromatography (Marengo, Gennaro, & Gianotti, 2000).
Biodegradation Studies : Nörtemann et al. (1986) isolated a mixed bacterial community capable of degrading 6-aminonaphthalene-2-sulfonic acid, revealing insights into the biodegradation of xenobiotic compounds (Nörtemann, Baumgarten, Rast, & Knackmuss, 1986).
Sulfonation Reactions in Organic Chemistry : Ansink, Zelvelder, and Cerfontain (2010) studied the reactions of naphthalenes with sulfur trioxide, which is relevant to understanding the sulfonation process of this compound (Ansink, Zelvelder, & Cerfontain, 2010).
Azo Reagent Synthesis and Metal Ion Detection : Lei (2010) synthesized a new azo reagent derived from this compound and used it in the color reaction with cupric ion, indicating its application in analytical chemistry (Lei, 2010).
Polyimide Synthesis for Technological Applications : Chen et al. (2006) synthesized sulfonated copolyimides from derivatives of this compound, indicating its use in creating materials with high proton conductivity, potentially useful in fuel cells (Chen, Yin, Tanaka, Kita, & Okamoto, 2006).
Pharmaceutical and Biological Research : Thirugnanaselvi et al. (2016) assessed the antibacterial and antifungal activities of Schiff bases derived from 1-amino-2-naphthol 4-sulfonic acid, a compound structurally related to 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (Thirugnanaselvi, Kuttirani, Bilal, & Easwaramoorthy, 2016).
属性
IUPAC Name |
7-anilino-4-hydroxynaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-16-10-14(22(19,20)21)9-11-8-13(6-7-15(11)16)17-12-4-2-1-3-5-12/h1-10,17-18H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNDWDUEMICDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044787 | |
| Record name | 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | |
CAS RN |
119-40-4 | |
| Record name | Phenyl J Acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl J Acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl J Acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl J Acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-anilino-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-7-(PHENYLAMINO)NAPHTHALENE-2-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/758U5197SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)




![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)
